molecular formula C19H22N2O2S B4243656 N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide CAS No. 884987-05-7

N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide

Cat. No.: B4243656
CAS No.: 884987-05-7
M. Wt: 342.5 g/mol
InChI Key: PDIGLDOXXOXVBP-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide is an organic compound with a complex structure that includes a tert-butylamino group, a carbonyl group, and a methylthio group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzamide with tert-butyl isocyanate to form the tert-butylamino carbonyl derivative. This intermediate is then reacted with 2-(methylthio)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The tert-butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds with active site residues, while the carbonyl and methylthio groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide: shares structural similarities with other benzamide derivatives, such as N-(2-aminophenyl)benzamide and N-(2-methylthio)benzamide.

    N-(2-aminophenyl)benzamide: Lacks the tert-butylamino and carbonyl groups, resulting in different chemical properties and reactivity.

    N-(2-methylthio)benzamide: Lacks the tert-butylamino group, affecting its interactions with molecular targets.

Uniqueness

The presence of the tert-butylamino, carbonyl, and methylthio groups in this compound makes it unique compared to other benzamide derivatives

Properties

IUPAC Name

N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)21-18(23)13-9-5-7-11-15(13)20-17(22)14-10-6-8-12-16(14)24-4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGLDOXXOXVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149461
Record name N-[2-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]-2-(methylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884987-05-7
Record name N-[2-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]-2-(methylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884987-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]-2-(methylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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